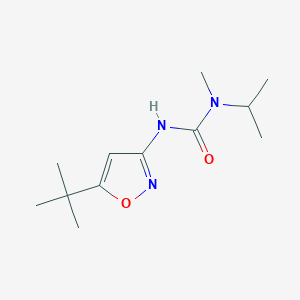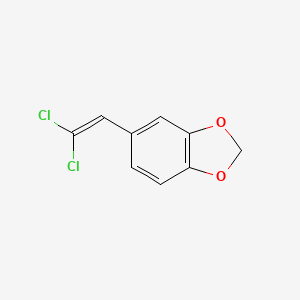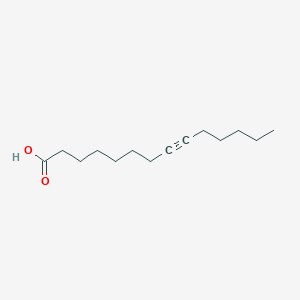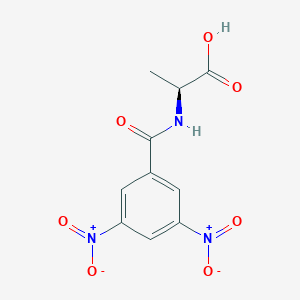![molecular formula C19H27Cl2N3O3 B14623205 1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid CAS No. 58831-45-1](/img/structure/B14623205.png)
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is a compound that combines the properties of an imidazole derivative with nitric acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the 2,4-dichlorophenyl group and the decyl chain in the structure of this compound imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with decylamine to form the intermediate 2,4-dichlorophenyl-decylamine. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,4-Dichlorophenyl)decyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole involves its interaction with cellular components. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The nitric acid component can contribute to the compound’s reactivity and ability to form complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoconazole nitrate: An azole antifungal drug with similar effectiveness to clotrimazole.
Clotrimazole: Another imidazole derivative used as an antifungal agent.
Miconazole: An imidazole antifungal agent used to treat skin infections.
Uniqueness
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is unique due to its combination of the imidazole ring with the 2,4-dichlorophenyl group and the decyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58831-45-1 |
|---|---|
Formule moléculaire |
C19H27Cl2N3O3 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)decyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H26Cl2N2.HNO3/c1-2-3-4-5-6-7-8-16(14-23-12-11-22-15-23)18-10-9-17(20)13-19(18)21;2-1(3)4/h9-13,15-16H,2-8,14H2,1H3;(H,2,3,4) |
Clé InChI |
BEWCLRNLNXECES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)


![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)



